molecular formula C19H21N5O B2714180 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile CAS No. 2109265-71-4

4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2714180
CAS No.: 2109265-71-4
M. Wt: 335.411
InChI Key: HJHDLRYMLYSTDB-UHFFFAOYSA-N
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Description

4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a benzonitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile likely involves multiple steps, including the formation of the triazole ring, the construction of the bicyclic octane system, and the attachment of the benzonitrile group. Typical synthetic routes might include:

    Cycloaddition reactions: to form the triazole ring.

    Reductive amination: or to construct the bicyclic octane system.

    Nitrile formation: through dehydration of amides or other suitable precursors.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the benzonitrile group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.

Industry

Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The triazole ring and bicyclic octane structure could play crucial roles in this binding process.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(1H-1,2,3-triazol-1-yl)propyl)benzonitrile
  • 8-azabicyclo[3.2.1]octane derivatives
  • Benzonitrile derivatives

Uniqueness

The uniqueness of 4-(3-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile lies in its combination of structural features, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

4-[3-oxo-3-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-13-15-3-1-14(2-4-15)5-8-19(25)23-16-6-7-17(23)12-18(11-16)24-21-9-10-22-24/h1-4,9-10,16-18H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDLRYMLYSTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=C(C=C3)C#N)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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